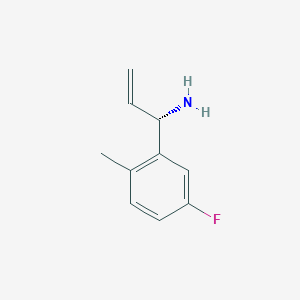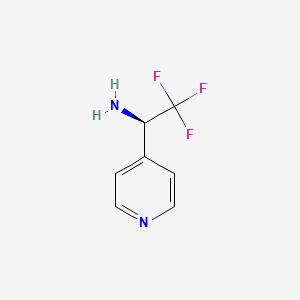
(R)-2,2,2-Trifluoro-1-(pyridin-4-YL)ethan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-2,2,2-Trifluoro-1-(pyridin-4-YL)ethan-1-amine is a chiral compound featuring a trifluoromethyl group and a pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-2,2,2-Trifluoro-1-(pyridin-4-YL)ethan-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as pyridine derivatives and trifluoromethylating agents.
Reaction Conditions: The reaction conditions may include the use of specific catalysts, solvents, and temperature control to ensure the desired stereochemistry is achieved.
Purification: The final product is purified using techniques such as chromatography to obtain the desired enantiomer.
Industrial Production Methods
Industrial production methods may involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring cost-effectiveness. Continuous flow reactors and automated systems may be employed for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
®-2,2,2-Trifluoro-1-(pyridin-4-YL)ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: The trifluoromethyl group or the pyridine ring can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents or nucleophiles can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoromethyl ketones, while reduction may produce primary or secondary amines.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, ®-2,2,2-Trifluoro-1-(pyridin-4-YL)ethan-1-amine is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound may be studied for its potential interactions with biological molecules, such as enzymes or receptors. Its chiral nature makes it a candidate for studying stereoselective processes.
Medicine
In medicinal chemistry, ®-2,2,2-Trifluoro-1-(pyridin-4-YL)ethan-1-amine may be explored for its potential as a pharmaceutical agent. Its trifluoromethyl group can enhance metabolic stability and bioavailability.
Industry
In the industrial sector, this compound may be used in the development of new materials or as an intermediate in the production of agrochemicals or specialty chemicals.
Mecanismo De Acción
The mechanism of action of ®-2,2,2-Trifluoro-1-(pyridin-4-YL)ethan-1-amine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels. The trifluoromethyl group can influence the compound’s lipophilicity and binding affinity.
Comparación Con Compuestos Similares
Similar Compounds
(S)-2,2,2-Trifluoro-1-(pyridin-4-YL)ethan-1-amine: The enantiomer of the compound, which may have different biological activities.
2,2,2-Trifluoro-1-(pyridin-4-YL)ethan-1-ol: A related compound with a hydroxyl group instead of an amine.
2,2,2-Trifluoro-1-(pyridin-4-YL)ethan-1-thiol: A compound with a thiol group, which may have different reactivity and applications.
Uniqueness
®-2,2,2-Trifluoro-1-(pyridin-4-YL)ethan-1-amine is unique due to its specific stereochemistry and the presence of both trifluoromethyl and pyridine groups. These features can impart distinct chemical and biological properties, making it valuable for various applications.
Propiedades
Fórmula molecular |
C7H7F3N2 |
|---|---|
Peso molecular |
176.14 g/mol |
Nombre IUPAC |
(1R)-2,2,2-trifluoro-1-pyridin-4-ylethanamine |
InChI |
InChI=1S/C7H7F3N2/c8-7(9,10)6(11)5-1-3-12-4-2-5/h1-4,6H,11H2/t6-/m1/s1 |
Clave InChI |
CWCZMOYKIBMJDB-ZCFIWIBFSA-N |
SMILES isomérico |
C1=CN=CC=C1[C@H](C(F)(F)F)N |
SMILES canónico |
C1=CN=CC=C1C(C(F)(F)F)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[2-Fluoro-5-(trifluoromethyl)phenyl]ethane-1,2-diamine](/img/structure/B13043461.png)
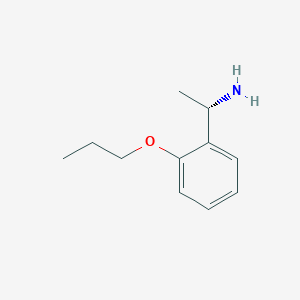
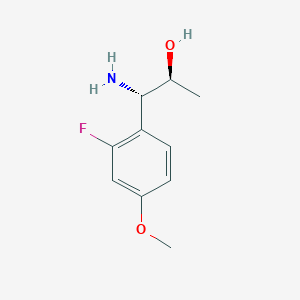

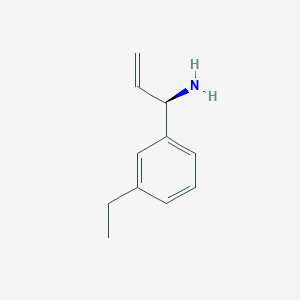
![N-Phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-C]pyridin-3-amine hcl](/img/structure/B13043509.png)
![Tert-Butyl3-Amino-7-Methyl-2,3-Dihydrospiro[Indene-1,4'-Piperidine]-1'-Carboxylate Hydrochloride](/img/structure/B13043514.png)
![7,7'-(3-Bromothiophene-2,5-diyl)bis(5-methyl-2,3-dihydrothieno[3,4-B][1,4]dioxine)](/img/structure/B13043518.png)

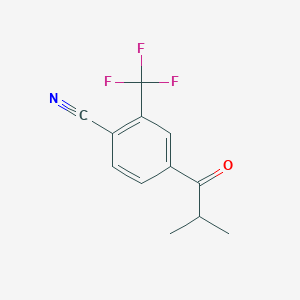
![3-(4,5-Dihydro-2H-benzo[G]indazol-2-YL)-2-hydroxy-2-methylpropanoic acid](/img/structure/B13043528.png)

![8-Methyl-8-azabicyclo[3.2.1]oct-2-EN-3-YL)boronic acid pinacol ester](/img/structure/B13043538.png)
